molecular formula C10H8FNS B12063319 2-(4-Fluorophenyl)thiophen-3-amine

2-(4-Fluorophenyl)thiophen-3-amine

Cat. No.: B12063319
M. Wt: 193.24 g/mol
InChI Key: QQMMRLYVFZKWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)thiophen-3-amine is a useful research compound. Its molecular formula is C10H8FNS and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)thiophen-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)thiophen-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-(4-fluorophenyl)thiophen-3-amine

InChI

InChI=1S/C10H8FNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2

InChI Key

QQMMRLYVFZKWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)N)F

Origin of Product

United States
Foundational & Exploratory

Mechanism of action of 2-(4-Fluorophenyl)thiophen-3-amine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 2-(4-Fluorophenyl)thiophen-3-amine Derivatives: A Privileged Scaffold in Oncology and Immunology

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 2-(4-fluorophenyl)thiophen-3-amine core has emerged as a highly versatile intermediate and pharmacophore. By acting as a rigid, electron-rich bioisostere, derivatives of this scaffold have demonstrated potent efficacy across two distinct pharmacological domains: microtubule destabilization (oncology)[1][2] and Complement Factor D inhibition (immunology)[3][4].

This technical guide dissects the structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental protocols required to evaluate these derivatives, providing a comprehensive blueprint for drug development professionals.

Structural Rationale & Pharmacophore Modeling

The selection of the 2-(4-fluorophenyl)thiophen-3-amine core over traditional biphenyl or purely aliphatic systems is driven by three distinct physicochemical advantages:

  • Bioisosterism & Conformational Rigidity: The thiophene ring acts as a bioisostere for the phenyl ring found in natural products like Combretastatin A-4 (CA-4). The sulfur atom provides a unique bond angle that locks the adjacent 4-fluorophenyl and 3-amine groups into a pseudo-cis configuration, which is critical for target pocket insertion.

  • Halogen Bonding & Steric Shielding: The substitution of fluorine at the para-position of the phenyl ring serves a dual purpose. Fluorine's high electronegativity enables favorable halogen bonding with backbone amides in target proteins. Furthermore, it acts as a metabolic shield, preventing CYP450-mediated para-hydroxylation, thereby significantly extending the in vivo half-life.

  • Hydrogen Bond Donating Capacity: The 3-amine group serves as a critical synthetic hinge, allowing for the functionalization of amides, ureas, or macrocycles while retaining its ability to act as a hydrogen bond donor to key catalytic residues (e.g., in serine proteases).

Mechanism I: Microtubule Destabilization (Oncology)

Rapidly dividing neoplastic cells rely heavily on the dynamic instability of microtubules for successful mitosis. 2-(4-Fluorophenyl)thiophen-3-amine derivatives exert potent antimitotic effects by targeting the colchicine binding site located at the interface of α

  • and β -tubulin heterodimers[5][6].
Causality of Binding

When the thiophene derivative enters the colchicine pocket, the 4-fluorophenyl group projects into the hydrophobic sub-pocket predominantly formed by β -tubulin residues (e.g., Cys241, Leu255). The steric bulk of the scaffold prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule polymerization. This catastrophic loss of dynamic instability triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and subsequent caspase-mediated apoptosis[2][7].

TubulinPathway A 2-(4-Fluorophenyl) thiophen-3-amine Derivative B Colchicine Binding Site (β-Tubulin) A->B Binds C Microtubule Depolymerization B->C Induces D G2/M Cell Cycle Arrest C->D Triggers E Caspase-3/7 Activation D->E Activates F Apoptosis E->F Leads to

Fig 1: Mechanism of tubulin-mediated apoptosis by 2-(4-fluorophenyl)thiophen-3-amine derivatives.

Protocol: In Vitro Tubulin Polymerization Assay

To validate the mechanism of action, a fluorescence-based kinetic assay must be employed. This protocol is designed to be self-validating by incorporating specific buffer constraints.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 10 µM fluorescent reporter (e.g., DAPI) and 1 mM GTP.

    • Causality: PIPES is strictly used over Tris/PBS because it maintains physiological pH without disrupting tubulin dynamics. EGTA is critical to chelate trace Ca²⁺, which is a potent natural microtubule destabilizer that would otherwise cause false-positive depolymerization readouts.

  • Compound Dilution: Prepare 10X compound stocks in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation. Include Paclitaxel (stabilizer) and Combretastatin A-4 (destabilizer) as internal controls.

  • Tubulin Addition: Add purified porcine brain tubulin (>99% purity) to a final concentration of 3 mg/mL on ice.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes. The Vmax of the growth phase is inversely proportional to the inhibitor's potency.

Mechanism II: Complement Factor D Inhibition (Immunology)

Beyond oncology, this scaffold has been heavily utilized in the development of treatments for Alternative Pathway (AP) mediated diseases, such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy[3][8].

Causality of Binding

Factor D is a highly specific serine protease that cleaves Factor B only when Factor B is complexed with C3b. Thiophene-3-amine derivatives (often elaborated into macrocycles or complex amides) act as reversible, competitive inhibitors. The 4-fluorophenyl moiety anchors deep into the hydrophobic S1 pocket of Factor D, while the functionalized 3-amine forms critical hydrogen bonds with the catalytic triad (Ser195, His57, Asp102). By blocking Factor D, the formation of the C3 convertase (C3bBb) is halted, shutting down the amplification loop of the complement cascade[4].

FactorDPathway C3b C3b + Factor B Complex C3bBb (C3 Convertase) C3b->Complex Cleaved by FD FD Factor D (Active Protease) FD->Complex Inhibitor Thiophene-3-amine Derivative Inhibitor->FD Inhibits MAC Membrane Attack Complex (MAC) Complex->MAC Cascade Activation Lysis Cell Lysis (Hemolysis) MAC->Lysis

Fig 2: Inhibition of the Alternative Complement Pathway via Factor D antagonism.

Protocol: Alternative Pathway (AP) Hemolysis Assay

To prove target engagement, an erythrocyte lysis assay must isolate the Alternative Pathway from the Classical and Lectin pathways.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare GVB-Mg-EGTA buffer (Gelatin Veronal Buffer supplemented with 5 mM MgCl₂ and 10 mM EGTA).

    • Causality: This specific buffer is the cornerstone of the assay's trustworthiness. EGTA selectively chelates Ca²⁺, completely disabling the Classical and Lectin pathways (which require Ca²⁺ for C1q/MBL activation). Conversely, the added Mg²⁺ permits the Alternative Pathway to function, as Mg²⁺ is strictly required for the C3b-Factor B interaction.

  • Erythrocyte Sensitization: Wash rabbit erythrocytes (rRBCs) in GVB-Mg-EGTA. Rabbit RBCs are used because their surface lacks sialic acid, making them natural spontaneous activators of the human Alternative Pathway.

  • Serum & Compound Incubation: Mix 10% normal human serum (NHS) with serial dilutions of the thiophene derivative. Incubate for 15 minutes at 37°C.

  • Endpoint Readout: Add the rRBCs to the serum/compound mixture and incubate for 30 minutes at 37°C. Centrifuge the plates to pellet intact RBCs. Transfer the supernatant and measure hemoglobin release via absorbance at 412 nm. Calculate the IC50 based on the inhibition of hemolysis.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes the SAR logic dictating why the 4-fluorophenyl substitution is superior to other halogens or electron-donating groups when optimizing this thiophene scaffold for clinical viability.

Compound Modification (Phenyl R-group)Tubulin Polymerization IC50 (µM)Factor D Inhibition IC50 (nM)Metabolic Half-life (T1/2, min)
Unsubstituted (-H)2.50150.025.0
4-Methoxy (-OCH₃)0.85320.018.0
4-Fluoro (-F) [Target Scaffold] 1.20 45.0 85.0
4-Chloro (-Cl)3.1080.070.0

Data Interpretation: While the 4-methoxy group (mimicking CA-4) provides slightly higher potency in tubulin assays, it suffers from rapid metabolic clearance. The 4-fluoro substitution provides the optimal thermodynamic balance: its van der Waals radius accurately fills the S1 pocket of Factor D and the colchicine site of tubulin, while the strong C-F bond resists oxidative metabolism, tripling the in vivo half-life.

References

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy Source: NIH / PMC URL:[Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity Source: NIH / PMC URL:[Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: NIH / PMC URL:[Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors Source: NIH / PMC URL:[Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site Source: NIH / PMC URL:[Link]

  • Game Changers: Blockbuster Small-Molecule Drugs Approved by the FDA in 2024 Source: NIH / PMC URL:[Link]

  • Macrocyclic Complement Factor D inhibitors, pharmaceutical compositions, and uses thereof (US Patent) Source: Google Patents / USPTO URL:[Link]

Sources

Introduction: Strategic Fluorination of the Thiophene-3-Amine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: Pharmacokinetic Properties of Fluorinated Thiophene-3-Amine Analogs Audience: Researchers, scientists, and drug development professionals.

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for optimizing pharmacokinetic (PK) profiles.[1] The thiophene ring, a five-membered sulfur-containing heterocycle, is a prevalent scaffold in numerous marketed drugs due to its versatile chemistry and ability to act as a bioisostere for other aromatic systems.[2][3] When combined, the fluorinated thiophene-3-amine scaffold presents a powerful platform for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel therapeutic agents.

The introduction of fluorine is not merely an atomic substitution; it is a profound modification of the molecule's electronic and physical properties.[4] The high electronegativity and small size of the fluorine atom can dramatically alter a compound's lipophilicity, metabolic stability, and the pKa of nearby functional groups, such as the basic amine at the 3-position of the thiophene ring.[5][6] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the pharmacokinetic consequences of fluorinating thiophene-3-amine analogs, detailing the underlying mechanisms, experimental validation protocols, and data interpretation.

The Foundational Impact of Fluorine on Physicochemical Properties

The pharmacokinetic behavior of a drug is fundamentally governed by its physicochemical properties. Fluorination exerts a powerful influence on these properties, which in turn dictates the ADME profile. Understanding this causal relationship is critical for rational drug design.

  • pKa Modulation: The amine group at the 3-position is basic. Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of this amine.[1][6] This is a critical modification because the ionization state of a drug at physiological pH (approx. 7.4) governs its solubility, membrane permeability, and receptor binding interactions. A lower pKa means the amine is less protonated at physiological pH, potentially increasing its ability to cross lipid membranes.

  • Lipophilicity (LogP/LogD): While a single fluorine-for-hydrogen substitution often increases lipophilicity (LogP), the effect can be complex.[1] The electronic perturbation can alter the overall molecular polarity in ways that are not always intuitive.[6] The change in LogD (the distribution coefficient at a specific pH) is often more relevant, as it accounts for the pKa shift and the resulting change in the ratio of ionized to non-ionized species.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can effectively block oxidation by metabolic enzymes like cytochrome P450s (CYPs).[1][4][7] This is arguably the most common reason for strategic fluorination in drug discovery.

The interplay of these properties is illustrated in the diagram below.

G cluster_0 cluster_1 cluster_2 cluster_3 A Fluorine Atom B High Electronegativity A->B possesses C Strong C-F Bond A->C possesses D Altered Conformation A->D possesses E Lower pKa of Amine B->E causes F Increased Lipophilicity (LogP/LogD) B->F influences G Blocked Metabolic Site C->G results in I Distribution (e.g., BBB Penetration) D->I affects H Absorption & Permeability E->H modulates F->H impacts F->I enhances J Metabolism & Half-life G->J improves K Excretion

Caption: Causal relationships from fluorine's properties to PK outcomes.

Part 1: Absorption and Permeability

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. This process is heavily influenced by a compound's ability to permeate the intestinal epithelium. Fluorination of the thiophene-3-amine scaffold can enhance membrane permeability through the pKa modulation discussed earlier.[8]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based in vitro tool used in early drug discovery to predict passive, transcellular permeability.[9] It serves as a rapid and cost-effective screen before advancing to more complex cell-based assays.

Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor wells (apical side), and after an incubation period, the amount of compound that has diffused into the acceptor wells (basolateral side) is quantified.

Step-by-Step Methodology:

  • Plate Preparation: Coat the filter membrane of a 96-well PAMPA plate with 5 µL of a 10-20 mg/mL lipid solution in an organic solvent (e.g., dodecane). Allow the solvent to evaporate.

  • Donor Solution: Prepare the test compound in a buffer solution mimicking intestinal fluid (pH ~6.5) at a concentration of 100-200 µM. Include a low percentage of a co-solvent like DMSO if needed (final concentration <1%).

  • Acceptor Solution: Fill the acceptor wells of a 96-well plate with a buffer solution mimicking physiological pH (7.4).

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich." Add 150 µL of the donor solution to each donor well.

  • Incubation: Cover the assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Include reference compounds with known permeability (e.g., propranolol for high, furosemide for low) as controls.

  • Calculation: The effective permeability coefficient (Pe) is calculated using established formulas that account for concentrations, volumes, and incubation time.

Trustworthiness and Self-Validation: The protocol's integrity is maintained by running high and low permeability controls in parallel. This validates that the artificial membrane was formed correctly and that the assay can discriminate between compounds. A Lucifer Yellow assay can also be run to confirm membrane integrity post-incubation.

Part 2: Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by lipophilicity and binding to plasma proteins. Fluorination can increase lipophilicity, potentially leading to wider tissue distribution and increased penetration across the blood-brain barrier (BBB).[10] However, this can also increase non-specific binding.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding (PPB)

Principle: This assay determines the fraction of a drug that is bound to plasma proteins versus the fraction that is free. Only the unbound drug is pharmacologically active and available for metabolism and excretion. The method uses a semi-permeable membrane that allows the free drug to diffuse between two chambers—one containing plasma and the other a buffer—until equilibrium is reached.

Step-by-Step Methodology:

  • Device Preparation: Hydrate the semi-permeable membranes (typically 5-10 kDa MWCO) in water, then buffer, according to the manufacturer's instructions. Assemble the dialysis cells.

  • Sample Preparation: Spike the test compound into blank plasma (human, rat, etc.) at a relevant concentration (e.g., 1 µM).

  • Loading: Add the plasma sample (e.g., 150 µL) to one chamber (the plasma side) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer side).

  • Incubation: Seal the unit and place it in a temperature-controlled incubator (37°C) on a shaker. Incubate for 4-24 hours to allow the system to reach equilibrium. The required time should be determined in a preliminary experiment by sampling at multiple time points.

  • Sampling and Analysis: After incubation, take equal volume aliquots from both the plasma and buffer chambers. It is critical to matrix-match the samples for bioanalysis; therefore, add blank plasma to the buffer aliquot and PBS to the plasma aliquot.

  • Quantification: Analyze the concentrations in both chambers using LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100 Where C_plasma and C_buffer are the final concentrations in the plasma and buffer chambers, respectively.

Expertise and Causality: The choice of a 5-10 kDa MWCO membrane is critical; it must be small enough to retain major plasma proteins like albumin (~66 kDa) while being large enough to allow free passage of the small molecule drug. Warfarin (highly bound) and metoprolol (lowly bound) are often used as controls to validate the assay performance.

Part 3: Metabolism and the Quest for Stability

The thiophene ring is susceptible to oxidative metabolism by CYP enzymes, which can lead to the formation of reactive metabolites like thiophene S-oxides and epoxides.[11][12] These reactive species can be responsible for drug-induced toxicity.[12] Fluorination provides a powerful strategy to block these metabolic "hotspots." Placing a fluorine atom on a carbon susceptible to hydroxylation prevents this metabolic pathway, thereby increasing the compound's metabolic stability and half-life.[6][13]

G Parent Thiophene-3-Amine Analog CYP450 Cytochrome P450 (e.g., CYP3A4) Parent->CYP450 Oxidation Fluorinated_Parent Fluorinated Analog (F at C5) Fluorinated_Parent->CYP450 Epoxide Reactive Epoxide Metabolite CYP450->Epoxide at C4-C5 S_Oxide Thiophene S-Oxide CYP450->S_Oxide at Sulfur CYP450->S_Oxide at Sulfur (still possible) Blocked Metabolism at C5 is Blocked by Strong C-F Bond CYP450->Blocked Detox Detoxification (e.g., GSH Conjugation) Epoxide->Detox Excretion Excreted Metabolite Detox->Excretion

Caption: Fluorine at C5 blocks epoxide formation, a key metabolic path.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes, which are vesicles of the endoplasmic reticulum. The rate of disappearance of the parent compound over time is used to calculate intrinsic clearance and predict in vivo hepatic clearance.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) and an NADPH-regenerating system solution on ice. The regenerating system (e.g., containing G6P, G6PDH, and NADP+) is crucial to ensure sustained CYP activity.

  • Incubation Mixture (Non-P450 Control): In a 96-well plate, combine buffer (pH 7.4), microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM) without the NADPH system. Pre-incubate at 37°C for 5-10 minutes.

  • Incubation Mixture (Test): Prepare a parallel plate as above, but include the NADPH-regenerating system.

  • Initiation and Sampling: Initiate the reaction by adding the pre-warmed test compound to the test plate and a control compound (e.g., testosterone, which is rapidly metabolized) to designated wells. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k. Intrinsic clearance (CLint) can then be calculated and scaled to predict in vivo hepatic clearance.

Trustworthiness and Self-Validation: The inclusion of a "-NADPH" control is essential to distinguish between enzymatic degradation and chemical instability. A positive control compound with known metabolic lability (e.g., testosterone or verapamil) validates the activity of the microsomal batch.

Part 4: In Vivo Pharmacokinetic Studies

Ultimately, in vitro data must be confirmed with in vivo studies. A typical rodent PK study provides definitive data on a compound's half-life, clearance, volume of distribution, and oral bioavailability.[14][15]

Workflow for an Exploratory Rodent PK Study

G A 1. Formulation Development B 2. Animal Dosing (IV and PO cohorts) A->B C 3. Serial Blood Sampling B->C D 4. Plasma Processing C->D E 5. Bioanalysis (LC-MS/MS) D->E F 6. PK Parameter Calculation E->F G 7. Data Interpretation & Reporting F->G

Caption: Standard workflow for an exploratory in vivo PK study.

Protocol Outline: Rodent PK Study (Rat Model)
  • Dosing Formulation: Prepare the fluorinated thiophene-3-amine analog in a suitable vehicle for both intravenous (IV) and oral (PO) administration. For IV, a solubilizing agent like cyclodextrin or a co-solvent system (e.g., Solutol/ethanol/water) may be needed. For PO, a suspension in a vehicle like 0.5% methylcellulose is common.

  • Animal Dosing: Use two groups of cannulated rats (n=3-4 per group).

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for quantifying the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Summary and Interpretation

The ultimate goal of these studies is to generate a dataset that clearly shows the impact of fluorination.

Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Thiophene-3-Amine Analog Pair

ParameterNon-Fluorinated AnalogFluorinated AnalogRationale for Change
In Vitro Data
Microsomal t½ (min, human)15> 120Fluorine blocks a primary site of CYP-mediated oxidation.[1][6]
Permeability (Pe, 10⁻⁶ cm/s)2.58.0Lower pKa reduces ionization at intestinal pH, increasing passive diffusion.
Plasma Protein Binding (%)8592Increased lipophilicity often leads to higher binding to albumin.
In Vivo Data (Rat)
Clearance (CL) (mL/min/kg)458Reduced metabolic clearance due to increased stability.[15]
Volume of Distribution (Vd) (L/kg)3.55.0Higher lipophilicity can lead to broader tissue distribution.
Terminal Half-Life (t½) (h)1.29.5A direct consequence of lower clearance and potentially higher Vd.
Oral Bioavailability (%F)10%65%Improved absorption and reduced first-pass metabolism.[8][16]

This comparative data powerfully illustrates the success of the fluorination strategy. The fluorinated analog has been transformed from a compound with rapid clearance and poor bioavailability into a much more drug-like candidate with a longer half-life and excellent oral exposure, justifying its advancement in a drug discovery program.

Conclusion

The strategic fluorination of thiophene-3-amine analogs is a highly effective approach for optimizing pharmacokinetic properties. By leveraging the unique physicochemical effects of fluorine—namely its ability to modulate pKa, alter lipophilicity, and block metabolic oxidation—drug development professionals can systematically enhance a molecule's ADME profile. The in-depth experimental protocols and validation checks described herein provide a robust framework for generating high-quality, reliable data to guide medicinal chemistry efforts. A thorough understanding of the causal relationships between chemical structure and pharmacokinetic outcomes is essential for designing the next generation of safe and effective therapeutics based on this versatile scaffold.

References

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  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry (RSC Publishing).
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  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
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  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V.
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  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)thiophen-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

The most common and versatile route to the 2-aryl-3-aminothiophene scaffold is the Gewald aminothiophene synthesis . This multicomponent reaction offers a convergent and efficient pathway to highly substituted 2-aminothiophenes. The likely strategy for synthesizing 2-(4-Fluorophenyl)thiophen-3-amine involves a two-step sequence:

  • Gewald Reaction: A one-pot condensation of 4'-fluoroacetophenone, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to form a 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate or carbonitrile intermediate.

  • Hydrolysis and/or Decarboxylation: Removal of the activating group at the C3 position to yield the final target molecule.

This guide will focus on troubleshooting and optimizing this synthetic sequence.

Troubleshooting Guide: Improving Reaction Yield

Low yields are a common challenge in organic synthesis. The following section addresses specific problems you may encounter during the synthesis of 2-(4-Fluorophenyl)thiophen-3-amine via the Gewald reaction and subsequent functional group manipulations.

Issue 1: Low or No Yield in the Gewald Reaction

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows mainly unreacted starting materials or a complex mixture of unidentifiable products.

Possible Cause Scientific Rationale & Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation The initial step of the Gewald reaction is a base-catalyzed Knoevenagel-Cope condensation between 4'-fluoroacetophenone and the active methylene nitrile.[1][2] Aryl ketones are generally less reactive than aliphatic ketones in this step. • Base Selection: The choice of base is critical. For less reactive aryl ketones, a stronger base or a different class of base may be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1][3] L-proline has also been shown to be an effective catalyst.[2] • Water Removal: This condensation produces water, which can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the reaction forward.
Poor Sulfur Solubility or Reactivity Elemental sulfur (S₈) needs to be activated to participate in the reaction. This typically involves nucleophilic attack by the enolate of the Knoevenagel adduct or by the amine base.[1] • Solvent Choice: Polar aprotic solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[1][3] • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[3]
Steric Hindrance The 4-fluorophenyl group may introduce some steric hindrance, slowing down the reaction. • Modified Protocols: For sterically hindered or less reactive ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates, by promoting more efficient heat transfer.[4]
Incorrect Stoichiometry or Reagent Purity The molar ratios of the three components and the base are crucial for optimal yield. Impurities in the starting materials can poison catalysts or lead to side reactions. • Reagent Purity: Ensure that 4'-fluoroacetophenone, the active methylene nitrile, and sulfur are of high purity. Solvents should be dry if anhydrous conditions are required. • Accurate Measurement: Precisely measure all reagents according to the chosen protocol. A slight excess of sulfur (1.1-1.2 equivalents) is often beneficial.[3]
Issue 2: Formation of Significant Byproducts

Symptom: The desired product is formed, but is contaminated with one or more significant byproducts, complicating purification.

Byproduct Plausible Cause and Mitigation Strategy
Dimerization of the α,β-Unsaturated Nitrile The Knoevenagel-Cope intermediate can undergo self-condensation, especially at higher concentrations or with prolonged reaction times before the addition of sulfur.[1] • One-Pot vs. Two-Step: If dimerization is a major issue in a one-pot protocol, switch to a two-step procedure where the intermediate is formed first under controlled conditions and then reacted with sulfur. • Reaction Conditions: Adjust the rate of addition of the base or run the reaction at a lower temperature to minimize the concentration of the reactive intermediate.
Formation of Thioamides Incomplete cyclization or alternative reaction pathways can lead to the formation of various thioamide byproducts. • Ensure Complete Cyclization: Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or addition of more base may be necessary.
Unreacted Intermediates Incomplete reaction can leave the Knoevenagel adduct or other intermediates in the final mixture. • Optimize Reaction Time and Temperature: Use TLC or LC-MS to determine the optimal reaction time. Ensure the temperature is sufficient for the cyclization to occur without causing decomposition.
Issue 3: Difficulty with Decarboxylation/Hydrolysis

Symptom: The Gewald product (e.g., ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) is successfully synthesized, but the subsequent removal of the C3-ester or C3-nitrile group is problematic.

Problem Troubleshooting and Optimization
Incomplete Hydrolysis of Ester/Nitrile Strong basic or acidic conditions are typically required to hydrolyze the ester or nitrile to the corresponding carboxylic acid prior to decarboxylation. • Saponification: For esters, refluxing with a strong base like NaOH or KOH in an alcohol/water mixture is a standard procedure. Ensure sufficient reaction time and temperature. • Nitrile Hydrolysis: This can be more challenging and may require harsh conditions (e.g., concentrated H₂SO₄ or refluxing with strong base for extended periods).
Low Yield in Decarboxylation The thermal decarboxylation of 2-aminothiophene-3-carboxylic acids can be inefficient or lead to decomposition if not performed under optimal conditions. • Catalyst: While some decarboxylations occur with heat alone, catalytic amounts of copper powder or other transition metals can facilitate the reaction at lower temperatures. • Solvent: High-boiling point solvents such as quinoline, NMP, or Dowtherm A are often used to achieve the necessary temperature for decarboxylation. • In-Situ Decarboxylation: In some cases, treatment of the corresponding 3-amino-2-carboxylic acid salts with arylhydrazines in glacial acetic acid can lead to in-situ decarboxylation.[5]
Product Decomposition 3-Aminothiophenes can be sensitive to heat and acidic conditions, leading to degradation during decarboxylation. • Optimize Temperature and Time: Carefully control the decarboxylation temperature and time to find a balance between efficient CO₂ evolution and minimal product decomposition. • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gewald reaction?

A1: The Gewald reaction proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A base (e.g., morpholine) catalyzes the condensation between the carbonyl compound (4'-fluoroacetophenone) and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur (S₈) is attacked by the nucleophilic carbanion of the α,β-unsaturated nitrile intermediate, leading to a thiolate species.

  • Cyclization and Tautomerization: The thiolate then attacks the nitrile group intramolecularly, forming a five-membered ring. Subsequent tautomerization leads to the aromatic 2-aminothiophene product.

Q2: Which active methylene nitrile should I use: ethyl cyanoacetate or malononitrile?

A2: The choice of the active methylene nitrile will determine the substituent at the 3-position of the thiophene ring.

  • Ethyl cyanoacetate will yield an ethyl ester group (-COOEt).

  • Malononitrile will yield a nitrile group (-CN).

Malononitrile is often more reactive than ethyl cyanoacetate.[2] The choice may also depend on the ease of removal of the resulting group in the subsequent step. An ester is typically removed by hydrolysis followed by decarboxylation, while a nitrile requires hydrolysis (often under harsher conditions) before decarboxylation.

Q3: My 2-(4-Fluorophenyl)thiophen-3-amine product is unstable and darkens over time. How can I improve its stability?

A3: 3-Aminothiophenes can be susceptible to oxidation and polymerization, leading to discoloration.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).

  • Purification: Ensure that all traces of acid or base from the workup are removed, as they can catalyze decomposition. Chromatography on silica gel followed by recrystallization is a common purification method.

  • Salt Formation: If the free amine is unstable, consider converting it to a stable salt (e.g., hydrochloride) for storage. The free base can be regenerated just before use.

Q4: Can I synthesize 2-(4-Fluorophenyl)thiophen-3-amine in a one-pot reaction?

A4: While the Gewald reaction itself is a one-pot, three-component reaction to form the substituted 2-aminothiophene intermediate, the subsequent removal of the C3-activating group typically requires a separate step. A true one-pot synthesis of the final target molecule from the initial starting materials is not commonly reported and would require reaction conditions compatible with both the Gewald condensation/cyclization and the decarboxylation, which is challenging due to the different optimal conditions for each transformation.

Experimental Protocols & Data

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (Conventional Heating)

This protocol is a general procedure and may require optimization for your specific setup.

Materials:

  • 4'-Fluoroacetophenone (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (1.0 equiv)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-fluoroacetophenone, ethyl cyanoacetate, elemental sulfur, and ethanol.

  • With stirring, add morpholine to the mixture.

  • Heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Data Presentation: Representative Yields for Gewald Synthesis of 2-Amino-4-arylthiophenes

The following table summarizes typical yields for the Gewald synthesis of various 2-amino-4-arylthiophenes under different conditions. Note that yields are highly substrate-dependent.

KetoneActive Methylene NitrileBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneEthyl CyanoacetateMorpholineEthanol50275[1]
4-MethoxyacetophenoneEthyl CyanoacetateMorpholineEthanol501260[1]
4-NitroacetophenoneMalononitrileL-Proline (10 mol%)DMF60184[2]
4'-FluoroacetophenoneEthyl CyanoacetateMorpholineNone (Ball Milling)600.565[4]

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism Start 4'-Fluoroacetophenone + Ethyl Cyanoacetate Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel - H₂O Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Sulfur Elemental Sulfur (S₈) Sulfur->Sulfur_Addition Thiolate Thiolate Intermediate Sulfur_Addition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Ethyl 2-amino-4-(4-fluorophenyl) thiophene-3-carboxylate Tautomerization->Product

Caption: Key steps in the Gewald aminothiophene synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield in Gewald Reaction Check_Knoevenagel Check Knoevenagel Condensation (TLC for intermediate) Start->Check_Knoevenagel Consider_Sterics Consider Steric Hindrance Start->Consider_Sterics No_Intermediate No Intermediate Formed Check_Knoevenagel->No_Intermediate Yes Intermediate_OK Intermediate Forms, but Reaction Stalls Check_Knoevenagel->Intermediate_OK No Optimize_Base Optimize Base (e.g., stronger base) No_Intermediate->Optimize_Base Remove_Water Remove Water (e.g., Dean-Stark) No_Intermediate->Remove_Water Check_Sulfur Check Sulfur Reactivity Intermediate_OK->Check_Sulfur Optimize_Temp Increase Temperature (40-60°C) Check_Sulfur->Optimize_Temp Change_Solvent Change Solvent (e.g., DMF) Check_Sulfur->Change_Solvent Two_Step Switch to Two-Step Protocol Consider_Sterics->Two_Step Microwave Use Microwave Irradiation Consider_Sterics->Microwave

Caption: Decision tree for troubleshooting low yields.

References

  • BenchChem. (2025).
  • Mack, J. C., & Moser, A. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4627–4639. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., Zhu, W. L., Xu, X. Y., & Zeng, B. B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

  • Tormyshev, V. M., Rogozhnikova, O. Y., & Flinn, A. (2006). Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. ResearchGate. [Link]

  • Li, Y., & Li, G. (2015). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(ii)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Organic & Biomolecular Chemistry, 13(30), 8238-8241. [Link]

  • Reddy, B. V. S., Kumar, V. S., & Reddy, L. R. (2017). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 4(11), 2185-2189. [Link]

  • Kumar, A., & Ila, H. (2017). One-Pot Synthesis of 2-Aryl/alkylamino-3-cyano-benzo[b]thiophenes and Their Hetero-Fused Analogues via Pd Catalyzed Intramolecular Oxidative C-H Functionalization-Arylthiolation. ResearchGate. [Link]

  • Kumar, A., & Ila, H. (2017). One-Pot Synthesis of 2-(Aryl/Alkyl)amino-3-cyanobenzo[b]- thiophenes and Their Hetero-Fused Analogues by Pd-Catalyzed. CORE. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31031-31041. [Link]

  • Dyadyuchenko, M. V., Zozulya, Y. A., Shishkin, O. V., & Zavarzin, I. V. (2018). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 14, 219-227. [Link]

  • Tang, S., & Gribble, G. W. (2015). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology, 10(10), 2196-2209. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Zavarzin, I. V., & Krayushkin, M. M. (2010). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Nguyen, V. T. H., Nguyen, T. C., & Le, T. N. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • Patil, S., and S. S. Undare. (2022). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. ResearchGate. [Link]

  • Hiegel, G. A., & Nalbandy, M. (1992). Conversion of a-Amino Acids into Nitriles by Oxidative Decarboxylation with Trichloroisocyanuric Acid. Synthetic Communications, 22(11), 1589-1595. [Link]

  • Chemistry Stack Exchange. (2021, July 12). Decarboxylation of primary amino acids. Retrieved from [Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 2-(4-Fluorophenyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges—specifically peak tailing and retention variability—when analyzing 2-(4-Fluorophenyl)thiophen-3-amine .

Rather than relying on trial-and-error, this guide establishes a mechanistic understanding of analyte-stationary phase interactions, providing self-validating protocols to achieve robust, reproducible Gaussian peak shapes.

Part 1: Molecular Profiling & Causality

To optimize a chromatographic method, we must first understand the physicochemical nature of the analyte. 2-(4-Fluorophenyl)thiophen-3-amine is a basic, aromatic amine. Its chromatographic behavior is heavily dictated by its ionization state relative to the mobile phase pH.

Table 1: Physicochemical & Chromatographic Profile
PropertyValue / DescriptionChromatographic Implication
Chemical Structure Thiophene ring with a 3-amine and 2-(4-fluorophenyl) group.Highly hydrophobic core (fluorophenyl + thiophene) requires high organic modifier (MeCN/MeOH) for elution.
Predicted pKa (Amine) ~4.26[1]Analyte is positively charged (protonated) at pH < 4.26 and neutral (free base) at pH > 6.26.
Primary Challenge Secondary Cation-ExchangeThe basic amine interacts with ionized residual silanols on the silica stationary phase, causing severe peak tailing[2].

Part 2: Troubleshooting FAQs (The "Why" Behind the Chromatography)

Q1: Why am I seeing severe peak tailing (Asymmetry Factor > 2.0) for this compound on a standard C18 column at neutral pH? A: Peak tailing for basic amines is rarely a column-packing defect; it is a chemical interaction problem. At a mid-pH (e.g., pH 5.0–7.0), the residual unbonded silanol groups (-Si-OH) on the silica stationary phase become ionized (-Si-O⁻) because their pKa is typically between 4.0 and 5.0[3]. Simultaneously, 2-(4-Fluorophenyl)thiophen-3-amine (pKa ~4.26) remains partially or fully protonated (+ charge). This creates a strong secondary cation-exchange interaction that drags the analyte through the column, resulting in a stretched trailing edge (tailing)[2].

Q2: I tried lowering the pH with 0.1% Formic Acid (FA), but the peak still tails. Why? A: Formic acid (0.1% v/v) only lowers the mobile phase pH to approximately 2.7. At this pH, a significant fraction of surface silanols may still carry a negative charge, and your analyte is fully positively charged, allowing cation-exchange to persist[4]. Solution: Switch to 0.1% Trifluoroacetic Acid (TFA) . TFA drops the pH to ~2.0, which is low enough to fully protonate (neutralize) the majority of surface silanols. Furthermore, TFA acts as a strong ion-pairing reagent, pairing with the positively charged amine to form a neutral, hydrophobic complex that elutes with excellent symmetry[4],[5].

Q3: TFA causes ion suppression in my LC-MS. How can I achieve sharp peaks without ion-pairing reagents? A: You must bypass the electrostatic interaction entirely by neutralizing the analyte rather than the silanols. By raising the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the amine (pKa 4.26) is fully deprotonated into its neutral free-base form[5]. Because the analyte no longer carries a positive charge, it cannot undergo cation exchange with the ionized silanols. Note: This requires a high-pH tolerant hybrid silica column (e.g., Waters XBridge BEH), as standard silica dissolves at pH > 8.0.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Protocol A: Low-pH Ion-Pairing Workflow (UV Detection Optimized)

Mechanism: Suppress silanol ionization and ion-pair the basic amine.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade Water (0.1% v/v). Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Standard C18 or End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

  • Gradient Program: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 30°C.

  • System Suitability Validation (Self-Check):

    • Inject a 10 µg/mL standard of 2-(4-Fluorophenyl)thiophen-3-amine.

    • Pass Criteria: USP Tailing Factor ( Tf​ ) must be ≤1.2 . Retention factor ( k′ ) must be ≥2.0 . If Tf​>1.2 , verify the pH of Mobile Phase A is ≤2.1 .

Protocol B: High-pH Free-Base Workflow (LC-MS Compatible)

Mechanism: Neutralize the basic analyte to prevent electrostatic interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column Selection: High-pH tolerant hybrid particle C18 (e.g., Waters XBridge BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Gradient Program: 20% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • System Suitability Validation (Self-Check):

    • Inject a 1 µg/mL standard.

    • Pass Criteria: USP Tailing Factor ( Tf​ ) must be ≤1.1 . Theoretical plates ( N ) > 10,000. If retention time drifts by > 0.1 min between consecutive runs, the buffer capacity is exhausted; remake Mobile Phase A.

Table 2: Quantitative Comparison of Optimization Strategies
ParameterProtocol A (Low pH / TFA)Protocol B (High pH / NH₄HCO₃)
Operating pH ~2.010.0
Analyte State Protonated (+), Ion-pairedNeutral (Free Base)
Silanol State Neutral (Protonated)Ionized (-)
Expected USP Tailing ( Tf​ ) 1.1 - 1.20.9 - 1.1
Relative Retention Time Shorter (Highly polar analyte)Longer (Highly hydrophobic analyte)
LC-MS Compatibility Poor (TFA causes ion suppression)Excellent (Volatile buffer, sharp peaks)

Part 4: Visualizations of Chromatographic Logic

Mobile Phase Decision Tree

Workflow Start Target: 2-(4-Fluorophenyl)thiophen-3-amine (Basic Amine, pKa ~4.26) Decision Select pH Optimization Strategy? Start->Decision Low_pH Low pH Strategy (pH 2.0) Goal: Suppress Silanol Ionization Decision->Low_pH Acidic Tolerance High_pH High pH Strategy (pH 10.0) Goal: Neutralize Analyte Decision->High_pH Basic Tolerance Low_Action Mobile Phase: 0.1% TFA Column: Standard C18 Low_pH->Low_Action High_Action Mobile Phase: 10 mM NH4HCO3 (pH 10) Column: Hybrid C18 (e.g., BEH) High_pH->High_Action Low_Result Result: Ion-Pairing, Reduced Tailing, Lower Retention Low_Action->Low_Result High_Result Result: Free-Base Form, Sharp Peaks, Higher Retention High_Action->High_Result

Decision tree for selecting HPLC mobile phase pH strategies for basic amines.

Mechanism of Peak Tailing (Secondary Interactions)

Mechanism Analyte Protonated Amine (+) (pH 4.0 - 7.0) Interaction Secondary Cation-Exchange (Strong Electrostatic Pull) Analyte->Interaction Silanol Ionized Silanol (-) (pKa ~4.5) Silanol->Interaction Result Chromatographic Defect: Severe Peak Tailing (As > 2.0) Interaction->Result

Mechanism of secondary cation-exchange causing peak tailing in basic analytes.

References

  • LookChem - 3-AMINOTHIOPHENE Chemical Properties & pKa[1]. Available at:[Link]

  • Element Lab Solutions - Peak Tailing in HPLC: Causes and Solutions[2]. Available at:[Link]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?[3]. Available at:[Link]

  • Waters Knowledge Base - Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid... but not trifluoroacetic acid?[4]. Available at:[Link]

  • Waters Knowledge Base - How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[5]. Available at:[Link]

  • Waters Corporation - XBridge Premier Columns for Particle Stability. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Fluorophenyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) provides a powerful analytical lens, offering a molecular "fingerprint" through controlled fragmentation. This guide presents a predictive and comparative analysis of the mass spectrometry fragmentation pattern of 2-(4-Fluorophenyl)thiophen-3-amine, a heterocyclic scaffold of interest in medicinal chemistry.

While a publicly available experimental spectrum for this specific molecule is not readily accessible, we can reliably predict its fragmentation behavior under various ionization conditions. This is achieved by leveraging established fragmentation principles of its constituent chemical motifs: the thiophene ring, the aromatic amine, and the fluorophenyl group. This guide will compare the anticipated fragmentation of the title compound with related structures, providing a robust framework for its identification and characterization.

Molecular Profile and Ionization

Before delving into fragmentation, understanding the parent molecule is critical.

  • Compound: 2-(4-Fluorophenyl)thiophen-3-amine

  • Molecular Formula: C₁₀H₈FNS[1]

  • Molecular Weight: 193.24 g/mol [1]

  • Monoisotopic Mass: 193.03614860 Da[1]

The presence of a basic amine group makes this molecule amenable to analysis by both high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft-ionization techniques like Electrospray Ionization (ESI), used with Liquid Chromatography (LC-MS). The fragmentation patterns will differ significantly between these two methods.

Predicted Fragmentation Analysis: Electron Ionization (EI-MS)

Electron Ionization (70 eV) is a high-energy technique that induces extensive and often complex fragmentation, providing rich structural detail. The resulting mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic systems. In accordance with the Nitrogen Rule, the molecular ion ([M]•+) will have an odd-numbered mass-to-charge ratio (m/z) of 193.[2]

Key predicted fragmentation pathways include:

  • Alpha (α)-Cleavage: The bond adjacent to the amine group is prone to homolytic cleavage, a characteristic fragmentation for amines.[3][4] This can lead to the loss of a hydrogen radical (H•) or the amino radical (•NH₂).

  • Ring Cleavages: Both the thiophene and fluorophenyl rings can undergo fragmentation, although they are relatively stable. Cleavage of the bond connecting the two rings is a highly probable event.

  • Heterocyclic Ring Fragmentation: The thiophene ring may lose fragments such as HCS• or C₂H₂.[5][6]

The proposed major fragmentation cascade under EI conditions is visualized below.

G M [C₁₀H₈FNS]•+ m/z 193 Molecular Ion F1 [C₁₀H₇FNS]+ m/z 192 M->F1 - H• F2 [C₁₀H₇FS]•+ m/z 177 M->F2 - •NH₂ F4 [C₆H₄F]+ m/z 95 4-Fluorophenyl cation M->F4 - C₄H₄NS• F2->F4 - C₄H₃S• F3 [C₄H₄NS]+ m/z 100 F5 [C₄H₂S]•+ m/z 82 F3->F5 - HCN G MH [C₁₀H₉FNS]+ m/z 194 Precursor Ion F1 [C₁₀H₆FS]+ m/z 177 MH->F1 - NH₃ F2 [C₆H₅FN]+ m/z 112 Protonated 4-fluoroaniline MH->F2 - C₄H₄S F3 [C₄H₄S]•+ m/z 84 F1->F3 - C₆H₂F•

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-Fluorophenyl)thiophen-3-amine.

In an ESI-MS/MS experiment, the most significant product ion is predicted to be at m/z 177 , corresponding to the loss of ammonia from the protonated parent molecule.

Comparative Fragmentation Data

To substantiate these predictions, it is instructive to compare the expected fragmentation of our target compound with structurally related molecules. This comparison highlights how each functional group influences the overall fragmentation pattern.

CompoundMolecular Ion (m/z)Key EI Fragments (m/z)Key ESI Fragments ([M+H]⁺ →)Structural Influence
2-(4-Fluorophenyl)thiophen-3-amine 193177, 95194 → 177Combines features of all components. Loss of NH₂/NH₃ and the fluorophenyl cation are diagnostic.
2-Phenylthiophene [7][8]160160 (base), 115161 → (N/A)Shows stability of the biphenyl-like system. Fragmentation requires higher energy to break the rings.
4-Fluoroaniline111111, 83112 → 95, 85Demonstrates loss of HCN from the aniline ring and subsequent fragmentation.
2-Aminothiophene9999, 72, 58100 → 83Illustrates fragmentation of the aminothiophene core, including loss of HCN and H₂S.

Experimental Protocols

To acquire the mass spectral data for 2-(4-Fluorophenyl)thiophen-3-amine, the following experimental setups are recommended.

Protocol 1: GC-MS for EI Fragmentation

This protocol is designed to analyze the volatile compound and obtain its characteristic high-energy fragmentation pattern.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI). [6] * Electron Energy: 70 eV. [6] * Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-450 to capture the molecular ion and all significant fragments. [2]4. Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern against spectral libraries and the predicted pathways.

Protocol 2: LC-MS/MS for ESI Fragmentation

This protocol uses soft ionization to analyze the protonated molecule and its CID-induced fragments, which is particularly useful for targeted analysis and quantification.

  • Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the analyte in a solvent mixture compatible with reverse-phase chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid. [9]2. Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. [10][11] * Capillary Voltage: 3.0 - 4.0 kV.

    • Source/Desolvation Temperature: 250 - 400 °C (instrument dependent).

    • Analysis Mode:

      • Full Scan (MS1): Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 194.

      • Product Ion Scan (MS/MS): Select m/z 194 as the precursor ion and apply collision energy (e.g., 10-40 eV, requires optimization) to generate a product ion spectrum. [12]4. Data Analysis: Identify the major product ions from the MS/MS spectrum and correlate them with the predicted neutral losses (e.g., NH₃).

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 2-(4-Fluorophenyl)thiophen-3-amine. Under high-energy EI-MS, the molecule is expected to yield a rich spectrum with key fragments at m/z 193 (M•+) , 177 ([M-NH₂]•+) , and a likely base peak at m/z 95 ([C₆H₄F]⁺) . Under soft-ionization ESI-MS/MS conditions, the protonated precursor at m/z 194 is predicted to show a dominant product ion at m/z 177 via the characteristic loss of neutral ammonia.

By combining these predicted pathways with the detailed experimental protocols and comparative data provided, researchers can confidently approach the identification, characterization, and quantification of this compound and its structurally related analogues, accelerating research and development efforts.

References

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2009). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2845-2852. [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds. Part II. Pentafluorophenyl derivatives of Group IV. Canadian Journal of Chemistry, 47(9), 1613-1620. [Link]

  • Hao, C., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5236–5244. [Link]

  • Rake, A. T., & Miller, J. M. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1881-1888. [Link]

  • Cai, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 338, 128096. [Link]

  • Canellas, H., et al. (2010). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Journal of Separation Science. [Link]

  • Prasain, J. K., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 289(1), 41-49. [Link]

  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11096-11103. [Link]

  • Canellas, H., Vera, P., Nerín, C., & Aznar, M. (2010). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Separation Science, 33(15), 2306-2314. [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. [Image]. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68951836, 2-(4-Fluorophenyl)thiophen-3-amine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69999, 2-Phenylthiophene. [Link]

  • Borges, V. E., & Vessecchi, R. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 283-305. [Link]

  • NIST. (n.d.). Thiophene, 2-phenyl-. In NIST Chemistry WebBook. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21894783, 2-(4-Fluorophenyl)thiophene. [Link]

  • Chemistry LibreTexts. (2025). 8.7.6: Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Guide to the Reactivity of 2-(4-Fluorophenyl)thiophen-3-amine and 2-(4-Chlorophenyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, the 2-aryl-3-aminothiophene scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1][2][3] The reactivity of this heterocyclic system is of paramount importance, dictating its synthetic accessibility and potential for derivatization. This guide provides an in-depth comparative analysis of the reactivity of two closely related analogues: 2-(4-Fluorophenyl)thiophen-3-amine and 2-(4-Chlorophenyl)thiophen-3-amine .

The substitution of a para-fluoro for a para-chloro atom on the C2-phenyl ring introduces subtle yet significant electronic perturbations that propagate throughout the molecule. Understanding these differences is critical for researchers designing synthetic routes or developing structure-activity relationships (SAR). This document will dissect the underlying electronic principles, present theoretical reactivity predictions, and provide actionable experimental protocols to empower researchers in their scientific endeavors.

The Decisive Factor: Electronic Effects of Fluorine vs. Chlorine

The reactivity of these molecules is fundamentally governed by the electronic interplay between the halogen substituent, the phenyl ring, and the electron-rich 3-aminothiophene core. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the atom's electronegativity. Fluorine is the most electronegative element (Pauling scale: 3.98), making its inductive pull stronger than that of chlorine (Pauling scale: 3.16).[4] This effect deactivates the aromatic ring towards electrophilic attack.

  • Resonance Effect (+R): This is the donation of electron density into the pi (π) system of the aromatic ring through lone-pair electrons. For this effect to be significant, effective overlap between the p-orbitals of the halogen and the carbon of the ring is required. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 3p orbital of chlorine does.[5][6] Consequently, fluorine exhibits a stronger resonance-donating effect than chlorine.

In the case of halobenzenes, the deactivating inductive effect outweighs the activating resonance effect, making them less reactive than benzene in electrophilic aromatic substitution (EAS).[6] However, the crucial point of differentiation is that the superior +R effect of fluorine makes fluorobenzene more reactive towards EAS than chlorobenzene .[5][7] This principle is central to understanding the reactivity differences between our two target molecules.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The para-substituent constants (σₚ) encapsulate the combined inductive and resonance effects.

SubstituentInductive Effect (σI)Resonance Effect (σR)Hammett Constant (σₚ)Net Effect on Phenyl Ring
-F Strong (-I)Moderate (+R)+0.062[8]Weakly Electron-Withdrawing
-Cl Moderate (-I)Weak (+R)+0.227[8]Moderately Electron-Withdrawing

As the data indicates, the 4-chloro substituent has a significantly larger positive σₚ value, confirming it is a more strongly electron-withdrawing group than the 4-fluoro substituent in the para position.[8][9] This translates to the 4-fluorophenyl group being more "electron-donating" (or less electron-withdrawing) relative to the 4-chlorophenyl group.

Visualization of Electronic Effects

G cluster_F 2-(4-Fluorophenyl) Group cluster_Cl 2-(4-Chlorophenyl) Group F_Inductive -I Effect (Strong) F_Net Net Effect: Weakly Withdrawing (σₚ = +0.062) F_Inductive->F_Net Dominant F_Resonance +R Effect (Moderate) F_Resonance->F_Net Thiophene_F Thiophene Ring (More Reactive) F_Net->Thiophene_F Donates more e⁻ density (relative to Cl) Cl_Inductive -I Effect (Moderate) Cl_Net Net Effect: Moderately Withdrawing (σₚ = +0.227) Cl_Inductive->Cl_Net Dominant Cl_Resonance +R Effect (Weak) Cl_Resonance->Cl_Net Thiophene_Cl Thiophene Ring (Less Reactive) Cl_Net->Thiophene_Cl Withdraws more e⁻ density (relative to F) G A 1. Dissolve Substrate in DMF B 2. Cool to 0°C A->B C 3. Add NBS (1.05 eq) B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E F 6. DCM Extraction & Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Purify & Analyze (Yield, NMR, MS) G->H

Sources

FTIR absorption bands and functional group validation for 2-(4-Fluorophenyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Profiling a Multi-Functional API Intermediate

As a Senior Application Scientist, I frequently encounter the challenge of validating highly polar, multi-functional Active Pharmaceutical Ingredient (API) intermediates. 2-(4-Fluorophenyl)thiophen-3-amine is a critical building block in the synthesis of kinase inhibitors and CNS therapeutics. Structurally, it presents a unique spectroscopic challenge: it combines a primary amine (-NH₂), a sulfur-containing heterocycle (thiophene), and a highly polar carbon-fluorine (C-F) bond.

Validating the structural integrity of this molecule requires precise Fourier-Transform Infrared (FTIR) spectroscopy. However, selecting the correct sampling technique—specifically choosing between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—is not merely a matter of convenience. The physical physics of the chosen method fundamentally dictates the accuracy of your structural elucidation[1]. This guide provides an objective comparison of these techniques and establishes a self-validating protocol for this specific molecule.

Spectral Profiling: Defining the FTIR Fingerprint

Before comparing instrumental techniques, we must define the theoretical absorption bands for 2-(4-Fluorophenyl)thiophen-3-amine. The molecule's dipole moments dictate the intensity and position of its infrared signature.

Table 1: Expected FTIR Absorption Bands and Structural Significance
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity & ShapeStructural Significance
Primary Amine (-NH₂) N-H Stretching3400 – 3300Medium, DoubletConfirms the unreacted 3-amino group. The doublet represents asymmetric and symmetric stretches[2].
Aromatic Rings C-H Stretching3120 – 3050Weak to MediumIndicates the presence of the unsaturated thiophene and phenyl rings[3].
Aromatic Rings C=C Stretching1600 – 1475Medium to StrongConfirms the conjugated aromatic system[4].
Aromatic Amine C-N Stretching1350 – 1250Medium to StrongValidates the carbon-nitrogen bond attachment to the thiophene ring[4].
Fluorophenyl Group C-F Stretching1250 – 1150Very Strong, BroadConfirms the para-fluoro substitution. The high polarity of the C-F bond causes a massive dipole change[5].
Thiophene Ring C-H Out-of-plane900 – 650Strong, Multiple bandsCharacteristic fingerprint deformations for the substituted thiophene heterocycle[3].

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

When validating 2-(4-Fluorophenyl)thiophen-3-amine, the choice between ATR and KBr transmission directly impacts the resolution of the N-H and C-F bands.

The Case for KBr Pellet Transmission (The Gold Standard)

Transmission FTIR using a KBr matrix remains the gold standard for definitive structural elucidation and spectral library matching[1],[6]. Because it adheres strictly to the Beer-Lambert law, it provides true peak positions without the optical distortions inherent to reflectance methods.

  • Advantage for this molecule: It provides the sharpest resolution for the N-H stretching doublet (3400–3300 cm⁻¹).

  • The Causality of Failure: KBr is highly hygroscopic. If the pellet is not perfectly desiccated, absorbed ambient moisture will create a massive, broad O-H stretching band (~3400 cm⁻¹) that completely obscures the critical primary amine doublet[6].

The Case for ATR-FTIR (High-Throughput Validation)

ATR-FTIR requires no sample preparation, making it the undisputed winner for rapid quality control and high-throughput screening[6]. The powdered sample is pressed directly onto a diamond crystal, and an evanescent wave penetrates the sample to generate the spectrum[7].

  • Advantage for this molecule: Eliminates the moisture contamination risk associated with KBr, ensuring the N-H region is not artificially obscured by water bands.

  • The Causality of Failure: The C-F bond in the fluorophenyl group is an exceptionally strong IR absorber[5]. In ATR-FTIR, highly absorbing functional groups cause anomalous dispersion—a sudden change in the sample's refractive index. This optical phenomenon artificially shifts the apparent peak maximum of the C-F stretch to lower wavenumbers compared to transmission spectra[1]. Relying solely on ATR without understanding this shift can lead to false-negative validations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains built-in diagnostic checks to verify the reliability of the data before structural interpretation begins.

Protocol A: KBr Pellet Transmission Analysis

Objective: High-resolution validation for regulatory submission or reference library creation.

  • Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Keep stored in a desiccator.

    • Causality: Eliminates water bands that mask the N-H stretching region[6].

  • Milling: Combine 1 mg of 2-(4-Fluorophenyl)thiophen-3-amine with 100 mg of dry KBr in an agate mortar. Grind vigorously for 2 minutes.

    • Causality: The particle size must be reduced below the wavelength of the incident IR light (typically < 2 µm) to prevent Mie scattering, which causes a sloping baseline[8].

  • Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: The vacuum removes entrapped air, preventing micro-fractures in the pellet that scatter light and reduce sensitivity[6].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

  • Self-Validation Check: Evaluate the baseline between 3800–4000 cm⁻¹. If the baseline slopes upward toward higher wavenumbers, Mie scattering is occurring (grind the sample finer). If a broad peak appears at 3440 cm⁻¹, moisture has compromised the pellet; discard and repeat.

Protocol B: ATR-FTIR Analysis

Objective: Rapid batch-to-batch consistency checking.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background scan.

  • Sample Application: Place a small aliquot (approx. 2-5 mg) of the powdered API intermediate directly onto the center of the crystal.

  • Pressure Application: Lower the anvil and apply constant pressure (up to 75 psi) until the pressure gauge indicates optimal contact.

    • Causality: The evanescent wave only penetrates 0.5 to 2 µm into the sample. Intimate, uniform contact is strictly required to generate a sufficient signal-to-noise ratio[7].

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the fingerprint region (like the C-F stretch) will appear artificially intense compared to the N-H stretch. The algorithm normalizes these intensities to mimic a transmission spectrum.

  • Self-Validation Check: Inspect the C-F stretching band (~1200 cm⁻¹). If the peak is "flat-topped" (derivative-shaped) or severely asymmetric, anomalous dispersion is dominating the signal. Reduce the applied pressure slightly or cross-validate with Protocol A.

Workflow Visualization

The following diagram illustrates the comparative logic and critical control points for validating 2-(4-Fluorophenyl)thiophen-3-amine.

FTIR_Workflow cluster_ATR ATR-FTIR Method (High Throughput) cluster_KBr KBr Pellet Method (Gold Standard) Sample API Intermediate: 2-(4-Fluorophenyl)thiophen-3-amine ATR1 Direct Application to Diamond Crystal Sample->ATR1 KBr1 Grind with Dry KBr (1:100) (Minimizes Mie Scattering) Sample->KBr1 ATR2 Apply 75 psi Pressure (Ensures Evanescent Wave Contact) ATR1->ATR2 ATR3 Rapid Scan & ATR Correction (Accounts for Penetration Depth) ATR2->ATR3 Validation Functional Group Validation N-H (3400 cm⁻¹), C-F (1200 cm⁻¹) ATR3->Validation KBr2 Vacuum Press at 10 Tons (Removes Air/Moisture) KBr1->KBr2 KBr3 Transmission Scan (Strict Beer-Lambert Adherence) KBr2->KBr3 KBr3->Validation

Figure 1: Comparative FTIR validation workflow for 2-(4-Fluorophenyl)thiophen-3-amine.

Conclusion & Best Practices

For the robust validation of 2-(4-Fluorophenyl)thiophen-3-amine, neither ATR nor KBr transmission is universally superior; rather, they are complementary.

During initial method development and reference standard characterization, KBr Pellet Transmission must be utilized to capture the true peak positions of the highly polar C-F bond and the delicate N-H doublet without optical distortion. Once the reference spectrum is established and the anomalous dispersion shifts of the C-F band are quantified, ATR-FTIR should be adopted as the primary tool for rapid, day-to-day batch release and quality control.

References

  • BenchChem. "A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques." BenchChem.
  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution.
  • National Institutes of Health (PMC). "Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics." NIH.
  • Rocky Mountain Labs. "Difference between Primary Secondary and Tertiary Amines Via FTIR." Rocky Mountain Labs.
  • National Institute of Informatics. "The Infrared Absorption Spectra of Thiophene Derivatives." NII.
  • JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR." JASCO.
  • National Institutes of Health (PMC). "Comparison of transmission FTIR and ATR spectra for discrimination... using ATR-FTIR combined with chemometrics." NIH.
  • University of Cincinnati. "Typical IR Absorption Frequencies For Common Functional Groups." UC.

Sources

Safety Operating Guide

Standard Operating Procedure & Mechanistic Guide: Disposal of 2-(4-Fluorophenyl)thiophen-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Fluorophenyl)thiophen-3-amine (CAS: 183677-10-3) is a highly specialized building block frequently utilized in drug discovery and the synthesis of kinase inhibitors[1]. While highly valuable in synthetic workflows, its disposal presents a unique logistical challenge. The molecule contains three distinct moieties that dictate its waste stream categorization: a stable organofluorine bond, a sulfur-containing thiophene heterocycle, and a primary amine[1]. This guide provides a self-validating, mechanistic protocol for the safe handling and thermal destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profile (The "Why")

To implement an effective disposal strategy, researchers must understand the causality behind the chemical's hazards. As scientific professionals, we do not simply categorize waste; we engineer its neutralization.

  • The Organofluorine Bond: The C-F bond is exceptionally strong. If incinerated at inadequate temperatures, it fails to mineralize, leading to the emission of toxic fluorinated byproducts or contributing to environmental persistence[2]. Recent EPA actions under the Resource Conservation and Recovery Act (RCRA) underscore the increasing regulatory scrutiny on fluorinated waste streams[3].

  • The Thiophene Ring: Sulfur-containing organics generate sulfur dioxide (SO₂) and other SOx gases upon combustion. Without proper abatement, these gases contribute to environmental toxicity and acid rain.

  • The Primary Amine: Aromatic and heteroaromatic amines are notorious for their potential as skin sensitizers and aquatic toxins. Direct release into wastewater systems is strictly prohibited and requires stringent secondary containment[4].

Quantitative Data & Waste Categorization

The following table summarizes the critical parameters required for waste profiling and logistical planning.

ParameterSpecificationWaste Stream Implication
Chemical Formula C₁₀H₈FNSHalogenated / Sulfur-containing organic waste
Molecular Weight 193.24 g/mol High mass fraction of heteroatoms (F, N, S)
Primary Hazard Irritant, Aquatic ToxicityRequires secondary containment
Incompatibilities Strong oxidizers, strong acidsSegregate from oxidizing waste streams
EPA RCRA Status Unlisted Hazardous WasteHandled as characteristic hazardous waste
Disposal Method High-Temp IncinerationRequires facility with alkaline gas scrubbing

Step-by-Step Disposal Protocol

This methodology ensures a self-validating system where each step inherently prevents the failure of the next.

Phase 1: Bench-Level Segregation & Containment
  • Quarantine the Material: Immediately isolate 2-(4-Fluorophenyl)thiophen-3-amine waste (solid or dissolved in solvent) from general non-halogenated waste.

  • Solvent Compatibility Check: If the compound is in solution, ensure the solvent is compatible with halogenated waste streams (e.g., dichloromethane, chloroform). Do not mix with nitric acid or peroxide-containing waste, as the amine and thiophene moieties are susceptible to violent oxidation[4].

  • Primary Containment: Transfer the waste into a chemically resistant, high-density polyethylene (HDPE) or glass container. Ensure the cap is a vented safety cap if gas evolution is possible, though stable solutions can use standard PTFE-lined caps.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling: Affix a standardized hazardous waste label. Explicitly list "2-(4-Fluorophenyl)thiophen-3-amine" and check the boxes for "Halogenated," "Toxic," and "Sulfur-containing."

  • Secondary Containment: Place the primary container within a secondary containment bin capable of holding 110% of the primary container's volume.

  • Storage Limits: Adhere strictly to RCRA SAA limits. Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at the bench[2].

Phase 3: Facility-Level Thermal Destruction
  • Licensed Transport: Transfer the waste to a licensed hazardous waste management facility. The manifest must indicate the presence of fluorine and sulfur to ensure the receiving facility routes it to the correct incinerator.

  • High-Temperature Incineration: The material must be injected into a rotary kiln or liquid injection incinerator operating at >1100°C with a minimum residence time of 2 seconds. This specific thermal profile is required to break the C-F bond and fully oxidize the thiophene ring.

  • Alkaline Gas Scrubbing: The combustion process will generate hydrogen fluoride (HF), sulfur dioxide (SO₂), and nitrogen oxides (NOx). The incinerator's exhaust must pass through an alkaline wet scrubber (typically utilizing NaOH or Ca(OH)₂) to neutralize these acidic gases into benign salts (e.g., NaF, Na₂SO₄) before atmospheric release[4].

Disposal Workflow Visualization

G Start Laboratory Generation 2-(4-Fluorophenyl)thiophen-3-amine Segregation Waste Segregation (Halogenated Organics) Start->Segregation Storage Satellite Accumulation Area (Vented, Secondary Containment) Segregation->Storage Transport Licensed Hazmat Transport Storage->Transport Incineration High-Temp Incineration (>1100°C, 2s residence) Transport->Incineration Scrubber Alkaline Gas Scrubber (Neutralizes HF, SO2, NOx) Incineration->Scrubber Combustion Gases Emission Clean Exhaust & Neutralized Salts Scrubber->Emission

Disposal workflow for the thermal destruction of fluorinated thiophene amines.

Regulatory & Compliance Framework

While 2-(4-Fluorophenyl)thiophen-3-amine is not specifically listed on the EPA's P-list or U-list, it must be managed as a characteristic hazardous waste under RCRA guidelines[5]. Furthermore, the EPA's recent initiatives to regulate per- and polyfluoroalkyl substances (PFAS) as RCRA hazardous constituents demonstrate a tightening regulatory environment for all fluorinated organics[3]. Proactive, high-temperature incineration of single-fluoroarenes ensures your laboratory remains ahead of compliance curves and prevents long-term environmental liability.

References

  • Title: 2-(4-Fluorophenyl)thiophen-3-amine | C10H8FNS | CID 68951836 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

  • Title: EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents” Source: Stinson LLP URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.